molecular formula C9H17NO2 B1376837 2-Amino-8-nonenoic acid CAS No. 1222561-61-6

2-Amino-8-nonenoic acid

Cat. No.: B1376837
CAS No.: 1222561-61-6
M. Wt: 171.24 g/mol
InChI Key: LKMSSWRWDBZUFC-UHFFFAOYSA-N
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Description

2-Amino-8-nonenoic acid is an organic compound with the molecular formula C9H17NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is of interest due to its unique structure, which includes an amino group and a double bond within its carbon chain.

Synthetic Routes and Reaction Conditions:

    Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide.

    Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of this compound often involves enantioselective synthesis to ensure high purity and yield. One such method includes the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid, which provides high enantioselectivity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group in this compound can participate in substitution reactions, often involving halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated compounds, typically under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted amino acids

Scientific Research Applications

2-Amino-8-nonenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-8-nonenoic acid exerts its effects involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and other cellular processes. The compound may also interact with signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and metabolism .

Comparison with Similar Compounds

2-Amino-8-nonenoic acid can be compared with other similar amino acids, such as:

    2-Aminooctanoic acid: Similar structure but lacks the double bond present in this compound.

    2-Aminodecanoic acid: Similar structure but has a longer carbon chain.

    2-Amino-3-methylbutanoic acid: Contains a branched carbon chain instead of a linear one.

The uniqueness of this compound lies in its double bond, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-aminonon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSSWRWDBZUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure and characteristics of 2-amino-8-nonenoic acid based on the research?

A1: The research article describes the synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. Let's break down this name:

    Q2: The research mentions a "through-process" synthesis. What does this mean and why is it significant?

    A2: A "through-process" synthesis, as described in the research [], refers to a synthetic route where multiple steps are performed sequentially without the isolation and purification of intermediate products. This approach offers several advantages:

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